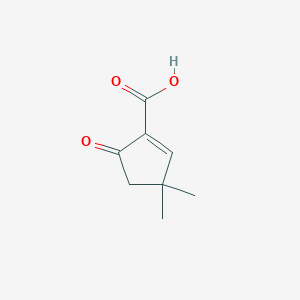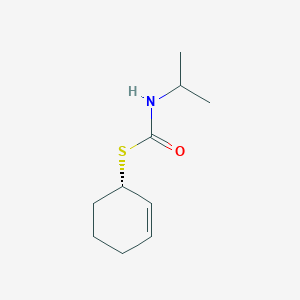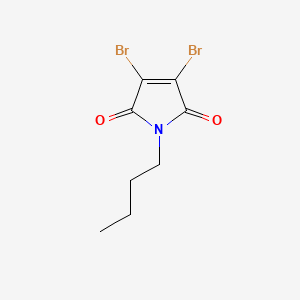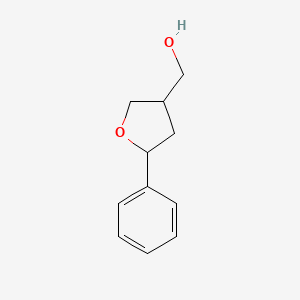![molecular formula C9H13NO4 B14252910 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 406947-31-7](/img/structure/B14252910.png)
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by a nitro group and a carboxylic acid group attached to a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the nitration of bicyclo[2.2.2]octane-1-carboxylic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Aminobicyclo[2.2.2]octane-1-carboxylic acid.
Substitution: Various substituted bicyclo[2.2.2]octane-1-carboxylic acids depending on the nucleophile used.
Scientific Research Applications
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]octane-1-carboxylic acid
- 3-Aminobicyclo[2.2.2]octane-1-carboxylic acid
- 3-Nitrobicyclo[3.2.1]octane-1-carboxylic acid
Uniqueness
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the bicyclo[2.2.2]octane framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
406947-31-7 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-nitrobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c11-8(12)9-3-1-6(2-4-9)7(5-9)10(13)14/h6-7H,1-5H2,(H,11,12) |
InChI Key |
FHLOPWOQPJPYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)



